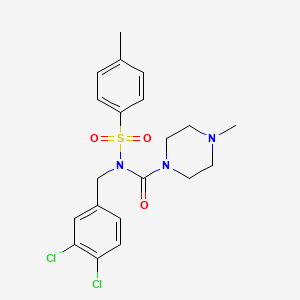

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3O3S/c1-15-3-6-17(7-4-15)29(27,28)25(14-16-5-8-18(21)19(22)13-16)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFYOFMGYVPIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring is first substituted with a 3,4-dichlorobenzyl group through a nucleophilic substitution reactionThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are critical for optimizing the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Piperazine Carboxamides with Halogenated Benzyl Groups

- N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Exhibits potent antimycobacterial activity (MIC = 12.5 µg·mL⁻¹ against M. tuberculosis H37Rv) due to the 3,4-dichlorobenzyl group, which enhances lipophilicity and target binding. Molecular docking studies suggest interactions with enoyl-ACP reductase, a key enzyme in mycobacterial fatty acid biosynthesis . Comparison: The dichlorobenzyl moiety in both compounds likely contributes to similar bioactivity profiles.

- N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide: Synthesized via refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride. Crystallographic data reveal a chair conformation for the piperazine ring, a structural feature likely shared with the target compound.

Fluorophenyl and Chlorophenyl Derivatives

- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2): Yield: 52.2%; Melting point: 189.5–192.1 °C.

- N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide :

Antimicrobial and Antimycobacterial Activity

- Key Findings: Dichlorobenzyl derivatives (e.g., 9a) show superior antimycobacterial activity compared to mono-halogenated analogs, likely due to increased hydrophobicity and target affinity . The tosyl group in the target compound may confer metabolic stability but could reduce solubility compared to ethyl or hydroxyethyl substituents in related compounds (e.g., Example 429 in ) .

Cytotoxicity and Selectivity

- Compound 9a: No significant cytotoxicity against HepG2 cells, suggesting a favorable therapeutic index for dichlorobenzyl-containing analogs .

- Benzo[b][1,4]oxazin derivatives (): Moderate antimicrobial activity but require structural optimization for selectivity, highlighting the piperazine-carboxamide scaffold’s versatility .

Structure-Activity Relationship (SAR) Trends

Halogenation: Dual chlorine atoms (3,4-dichlorobenzyl) enhance antimycobacterial activity vs. mono-halogenated or fluorinated groups .

Piperazine Substitution : Tosyl groups improve metabolic stability but may reduce solubility; methyl or ethyl groups offer a balance of lipophilicity and synthetic accessibility .

Core Scaffold : Pyrazine carboxamides (e.g., 9a) show higher potency than piperazine derivatives, suggesting the heterocyclic core’s role in target engagement .

Biologische Aktivität

N-(3,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and its synthesis.

Chemical Structure and Synthesis

The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multiple steps:

- Preparation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with diethylene glycol.

- N-Alkylation : The piperazine is alkylated with 3,4-dichlorobenzyl chloride in the presence of a base.

- Methylation : A methyl group is introduced using methyl iodide.

- Tosylation : The tosyl group is added via a reaction with tosyl chloride.

- Formation of Carboxamide : The final step involves reacting with a suitable carboxylic acid derivative.

This multi-step synthesis allows for the introduction of various functional groups that can influence biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several pathogens:

- Mycobacterium tuberculosis : In a study, this compound exhibited significant activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .

- Staphylococcus aureus and Staphylococcus epidermidis : It demonstrated effectiveness against these bacteria, indicating its potential as an antimicrobial agent in treating infections caused by resistant strains .

Anticancer Activity

Research has indicated that compounds similar to this compound may inhibit cell proliferation in cancerous cells. The exact mechanism involves binding to specific molecular targets within the cells, potentially leading to apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, thereby disrupting cancer cell growth and proliferation.

- Receptor Modulation : The compound can bind to receptors that play a role in signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Study on Antimycobacterial Activity : A series of piperazine derivatives were tested for their antimycobacterial properties. Among them, this compound was highlighted for its significant activity against Mycobacterium tuberculosis .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on HepG2 cells indicated that while many compounds exhibited antimicrobial properties, they did not show significant toxicity towards normal human liver cells .

Data Table: Biological Activity Overview

| Compound Name | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 12.5 | Significant antimycobacterial activity |

| Similar Piperazine Derivatives | Staphylococcus aureus | 7.81 | Effective against resistant strains |

| Similar Piperazine Derivatives | Staphylococcus epidermidis | 15.62 | Effective against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.